Art-IN-1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Art-IN-1 can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The synthetic route typically involves the formation of key intermediates, followed by their conversion into the final product under controlled reaction conditions. Specific details on the synthetic route and reaction conditions for this compound are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process may include optimization of reaction conditions, purification steps, and quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Art-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
Art-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PARP enzymes and their role in DNA repair mechanisms.
Biology: Investigated for its effects on cellular processes involving PARP enzymes, such as apoptosis and cell cycle regulation.
Medicine: Explored for its potential therapeutic applications in cancer treatment, particularly in cancers with defective DNA repair pathways.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PARP enzymes.
Mechanism of Action
Art-IN-1 exerts its effects by selectively inhibiting PARP enzymes. These enzymes play a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP activity, this compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately inducing cell death in cancer cells with defective DNA repair mechanisms . The molecular targets of this compound include PARP2, TNKS2, PARP10, PARP14, and PARP15 .
Comparison with Similar Compounds
Art-IN-1 is compared with other PARP inhibitors, such as:
Olaparib: A well-known PARP inhibitor used in the treatment of certain types of cancer.
Rucaparib: Another PARP inhibitor with similar applications in cancer therapy.
Niraparib: A PARP inhibitor used for the treatment of ovarian cancer.
This compound is unique in its selectivity for multiple PARP enzymes, making it a valuable tool for studying the role of these enzymes in various biological processes .
Properties
Molecular Formula |
C14H13NO2S |
---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
8-propan-2-yloxy-4H-thieno[2,3-c]isoquinolin-5-one |
InChI |
InChI=1S/C14H13NO2S/c1-8(2)17-9-3-4-10-12(7-9)11-5-6-18-14(11)15-13(10)16/h3-8H,1-2H3,(H,15,16) |
InChI Key |
RRNITWOICYYQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(=O)NC3=C2C=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.